molecular formula C24H24N2O3S B2809382 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941882-42-4

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2809382
CAS No.: 941882-42-4
M. Wt: 420.53
InChI Key: TUDNEQZUTWKNQP-UHFFFAOYSA-N
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Description

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941882-42-4) is a synthetic organic compound with a molecular formula of C24H24N2O3S and a molecular weight of 420.5 g/mol . This benzamide derivative is built on a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry, which is further functionalized with a 2-methylbenzamide group and a para-toluenesulfonyl (tosyl) protecting group on the ring nitrogen . The presence of the tosyl group enhances the compound's stability and modulates its physicochemical properties, making it a valuable intermediate in organic synthesis and drug discovery research . Compounds featuring the tetrahydroquinoline core, such as this one, are of significant interest in pharmaceutical development for their potential as inhibitors of specific biological targets. For instance, structurally related tetrahydroquinoline compounds have been investigated for their activity in inhibiting RORγ (Retinoic acid receptor-related Orphan Receptor Gamma), a nuclear receptor that plays a key role in the differentiation of T-helper 17 (Th17) cells and the production of interleukin-17 . This pathway is a promising therapeutic target for the treatment of various immune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . As a high-quality chemical reagent, this product is intended for research and development applications only . It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-9-12-21(13-10-17)30(28,29)26-15-5-7-19-16-20(11-14-23(19)26)25-24(27)22-8-4-3-6-18(22)2/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDNEQZUTWKNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of amine derivatives or alcohols.

  • Substitution: : Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Applications/Sources
2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₂₄H₂₃N₃O₃S 433.52 Tosyl (SO₂C₆H₄CH₃) at position 1 Research chemical (structural studies)
2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₈H₁₈N₂O₂ 294.35 Methyl and 2-oxo groups at positions 1 and 2 Screening compound (ChemDiv)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide C₁₉H₁₈N₂O₂ 306.36 Acetyl (COCH₃) at position 1 Chemical database entry (chem960.com )
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C₁₅H₁₅NO₂ 241.29 3-(1-methylethoxy)phenyl substituent Agricultural fungicide
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) C₁₂H₁₁NO₂ 201.22 3-furancarboxamide group Pesticide

Key Research Findings and Functional Implications

Substituent Effects on Bioactivity

  • The tosyl group in the target compound enhances steric hindrance and may improve metabolic stability compared to smaller substituents like acetyl or methyl. This is critical in medicinal chemistry for prolonging drug half-life .
  • Mepronil and fenfuram , despite sharing a benzamide backbone, exhibit divergent applications due to their substituents. Mepronil’s isopropoxy group enhances lipid solubility, aiding fungal membrane penetration, while fenfuram’s furan ring contributes to its pesticidal activity via electrophilic interactions .

The acetyl group in N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may serve as a prodrug moiety, as acetylated amines are often hydrolyzed in vivo to active metabolites .

Comparative Physicochemical Properties

  • The tosyl-substituted compound has a significantly higher molecular weight (433.52 g/mol) than its analogs, which may limit blood-brain barrier permeability but improve target specificity in peripheral tissues.
  • Fenfuram (201.22 g/mol) and mepronil (241.29 g/mol) prioritize low molecular weight for agrochemical efficacy, facilitating rapid absorption and distribution in plants .

Biological Activity

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure includes a tosyl group and a benzamide moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C_{19}H_{22}N_{2}O_{2}S
  • Molecular Weight : 362.45 g/mol
  • Structure : The presence of the tosyl group enhances reactivity and facilitates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that compounds within the tetrahydroquinoline class exhibit significant anticancer properties. For instance:

  • Cell Cycle Arrest : In studies involving various cancer cell lines (e.g., MDA-MB-468), compounds similar to this compound have shown the ability to cause G2/M phase arrest in the cell cycle, indicating potential as an anticancer agent .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds suppressed tumor growth significantly in xenograft models without causing substantial weight loss in subjects .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example:

  • It has been observed to inhibit tubulin polymerization in vitro, which is crucial for cancer cell division and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of tetrahydroquinoline derivatives, including this compound:

Study Findings Cell Lines Tested
Study AG2/M phase arrest observed; significant inhibition of tumor growthMDA-MB-468
Study BInhibition of tubulin polymerization; dose-dependent effects notedA549 (lung cancer), HCT116 (colorectal cancer)
Study CSelective cytotoxicity against cancer cells compared to normal cellsHeLa (cervical), PC3 (prostate)

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Formation of the tetrahydroquinoline core via cyclization reactions.
  • Introduction of the tosyl group through reaction with p-toluenesulfonyl chloride.
  • Final modifications to yield the benzamide derivative.

This compound's versatility makes it suitable for various applications in medicinal chemistry and organic synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and what critical reaction parameters must be controlled to ensure high yield?

The synthesis typically involves multi-step reactions starting with the functionalization of the tetrahydroquinoline core. Key steps include:

  • Amide bond formation : Coupling the benzamide moiety to the tetrahydroquinoline scaffold using carbodiimide-based reagents (e.g., EDCI or DCC) under anhydrous conditions .
  • Tosylation : Introducing the tosyl (p-toluenesulfonyl) group at the 1-position of the tetrahydroquinoline, requiring precise control of reaction time (12–24 hours) and temperature (0–5°C for intermediate stabilization) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product with >95% purity .

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Catalyst use : DMAP accelerates tosylation by activating the sulfonyl chloride .
  • Moisture control : Reactions must be conducted under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups), benzamide carbonyl (δ ~165 ppm), and tosyl sulfonyl group (δ ~130 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 449.16 for C₂₄H₂₄N₂O₃S) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect side products from incomplete tosylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar tetrahydroquinoline benzamide derivatives?

Contradictory bioactivity data (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from differences in:

  • Assay conditions : Buffer pH, ionic strength, or ATP concentration in enzymatic assays .
  • Cellular models : Use of immortalized vs. primary cells, which differ in receptor expression .
  • Structural modifications : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinity .

Q. Methodological recommendations :

  • Standardized assays : Adopt consensus protocols (e.g., NIH/NCBI guidelines) for reproducibility.
  • Computational validation : Molecular docking (AutoDock Vina) to compare binding modes across derivatives .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound while maintaining its core pharmacophore?

Key optimization targets :

  • Solubility : Introduce polar groups (e.g., hydroxyl, morpholine) to the benzamide ring without disrupting hydrogen bonding with target proteins .
  • Metabolic stability : Replace labile esters with amides or ethers to reduce CYP450-mediated oxidation .
  • Bioavailability : Nanoformulation (liposomes or PEGylated nanoparticles) enhances oral absorption .

Q. Experimental approaches :

  • Prodrug synthesis : Mask ionizable groups (e.g., tosyl as a protecting group) for improved membrane permeability .
  • In vitro ADME assays : Use Caco-2 cell monolayers to predict intestinal absorption and hepatic microsomes for metabolic stability .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in neurodegenerative disease models?

Stepwise methodology :

Target identification :

  • Chemical proteomics : Use biotinylated analogs of the compound for pull-down assays coupled with LC-MS/MS to identify binding proteins in brain lysates .

Functional validation :

  • siRNA knockdown : Confirm target relevance in neuroprotection assays (e.g., Aβ-induced cytotoxicity in SH-SY5Y cells) .

Pathway analysis :

  • Transcriptomics : RNA-seq to map changes in neuroinflammatory markers (e.g., TNF-α, IL-6) post-treatment .

Q. Data interpretation :

  • Network pharmacology : Integrate omics data with STRING or KEGG databases to identify perturbed pathways (e.g., NF-κB or PI3K-Akt) .

Q. What analytical approaches are suitable for detecting degradation products of this compound under accelerated stability testing?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • LC-MS/MS : Monitor for hydrolyzed benzamide (m/z 120.08) or detosylated intermediates (m/z 305.12) .
  • Kinetic modeling : Arrhenius equations predict shelf life at 25°C based on degradation rates at elevated temperatures .

Q. How can computational chemistry guide the rational design of analogs with improved target selectivity?

  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Phase .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the methyl group with halogens or heterocycles .
  • ADMET prediction : Tools like SwissADME estimate toxicity risks (e.g., hERG inhibition) early in design .

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